molecular formula C12H14O2 B12357350 Ethyl 4-phenylbut-2-enoate

Ethyl 4-phenylbut-2-enoate

Cat. No.: B12357350
M. Wt: 190.24 g/mol
InChI Key: LYZBCBTUPJJIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-phenylbut-2-enoate is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . It is a member of the α,β-unsaturated esters family, characterized by the presence of a double bond between the alpha (α) and beta (β) carbon atoms adjacent to the ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-phenylbut-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of cinnamic acid with ethyl bromodifluoroacetate in the presence of a catalyst such as ferrocene, nickelocene, or 2,2’-bipyridyl nickel dibromide . The reaction is carried out in an electrolytic cell with an electrolyte solution, such as tetraethylammonium tetrafluoroborate, under a nitrogen atmosphere at room temperature. This method is advantageous due to its high yield and environmentally friendly conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The raw materials, such as cinnamic acid and ethyl bromodifluoroacetate, are readily available and cost-effective, making this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated esters.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-phenylbutanoic acid or 4-phenylbutan-2-one.

    Reduction: Formation of ethyl 4-phenylbutanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-phenylbut-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-phenylbut-2-enoate involves its interaction with specific molecular targets. For example, similar compounds have been shown to inhibit enzymes in the bacterial menaquinone biosynthesis pathway by forming adducts with coenzyme A (CoA) . This inhibition disrupts the production of menaquinone, an essential component of the bacterial electron transport chain, leading to antimicrobial effects.

Comparison with Similar Compounds

Ethyl 4-phenylbut-2-enoate can be compared with other α,β-unsaturated esters such as:

    Ethyl 3-phenyl-2-butenoate: Similar in structure but differs in the position of the double bond.

    Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

    Ethyl cinnamate: Similar but lacks the additional carbon atoms in the butenoate chain.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

ethyl 4-phenylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZBCBTUPJJIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.